(2Z)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one
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Overview
Description
The compound “(2Z)-2-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE” is a complex organic molecule featuring a furan ring, a bromophenyl group, and a benzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the bromophenyl group: This can be achieved via a bromination reaction using bromine or a brominating agent.
Formation of the benzothiophene moiety: This can be synthesized through a series of cyclization and sulfur incorporation reactions.
Condensation reaction: The final step involves the condensation of the furan and benzothiophene intermediates to form the desired compound.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize costs. This includes the use of efficient catalysts, high-purity reagents, and controlled reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the benzothiophene moiety.
Reduction: Reduction reactions can target the carbonyl group in the benzothiophene moiety.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the furan and benzothiophene rings.
Reduction: Reduced forms of the benzothiophene moiety.
Substitution: Substituted derivatives of the bromophenyl group.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology and Medicine
Drug Development:
Biological Studies: Used in studies to understand its interaction with biological targets.
Industry
Materials Science:
Chemical Industry: Used as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be specific to the target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE
- (2Z)-2-{[5-(4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE
Uniqueness
The presence of the bromophenyl group in the compound provides unique reactivity compared to its chloro- and methoxy- analogs
Properties
Molecular Formula |
C19H11BrO2S |
---|---|
Molecular Weight |
383.3 g/mol |
IUPAC Name |
(2Z)-2-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one |
InChI |
InChI=1S/C19H11BrO2S/c20-13-7-5-12(6-8-13)16-10-9-14(22-16)11-18-19(21)15-3-1-2-4-17(15)23-18/h1-11H/b18-11- |
InChI Key |
QICZEGJZURFHAW-WQRHYEAKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)Br)/S2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)S2 |
Origin of Product |
United States |
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